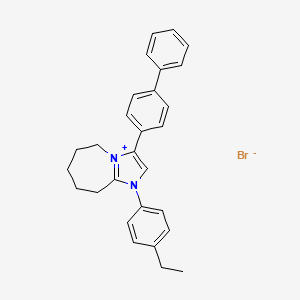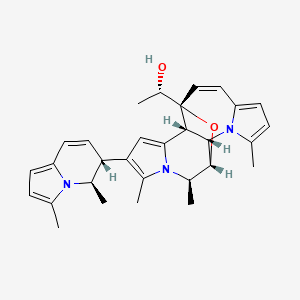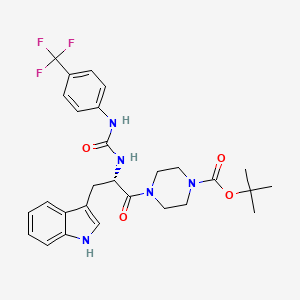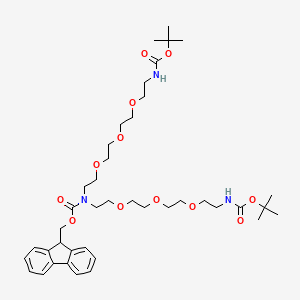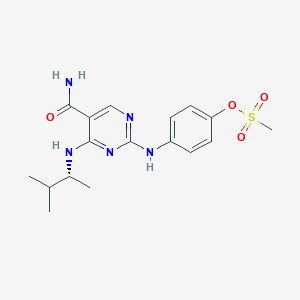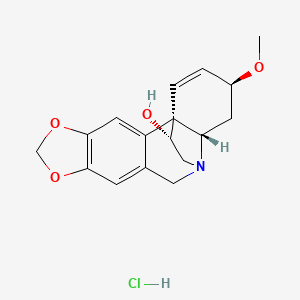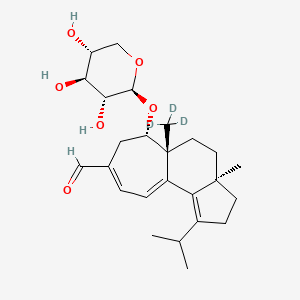
(+)-Erinacin A-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Erinacin A-d3 is a compound of significant interest in various scientific fields. It is a derivative of Erinacin A, a compound known for its potential therapeutic properties. The addition of deuterium (d3) enhances its stability and bioavailability, making it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Erinacin A-d3 involves several steps, starting from readily available precursors. The process typically includes:
Cyclization: The formation of the core structure of Erinacin A is accomplished through a cyclization reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Erinacin A-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
(+)-Erinacin A-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Medicine: Research focuses on its potential use in treating neurological disorders and other medical conditions.
Industry: this compound is explored for its use in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (+)-Erinacin A-d3 involves its interaction with specific molecular targets and pathways. It is believed to modulate various signaling pathways, leading to its observed biological effects. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in neuroprotective and anti-inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
Erinacin A: The parent compound, known for its therapeutic potential.
Erinacin B: Another derivative with similar properties but different biological activity.
Erinacin C: A structurally related compound with unique applications.
Uniqueness
(+)-Erinacin A-d3 stands out due to the presence of deuterium atoms, which enhance its stability and bioavailability. This makes it a more potent and reliable compound for research and potential therapeutic use compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C25H36O6 |
|---|---|
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
(3aR,5aR,6S)-3a-methyl-1-propan-2-yl-5a-(trideuteriomethyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3/t18-,19+,21+,22-,23+,24-,25-/m1/s1/i4D3 |
Clave InChI |
LPPCHLAEVDUIIW-KJRIIPGNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@]12CC[C@]3(CCC(=C3C1=CC=C(C[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O)C(C)C)C |
SMILES canónico |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


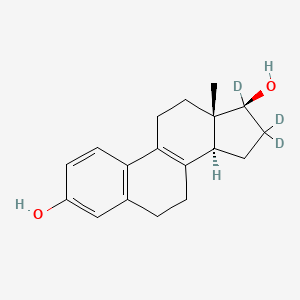
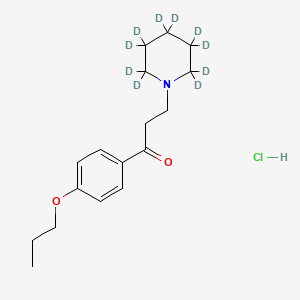
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
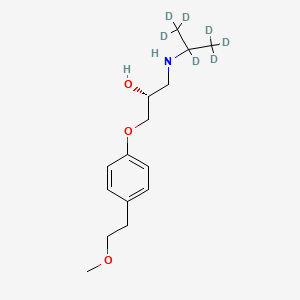
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
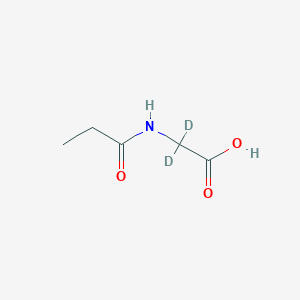
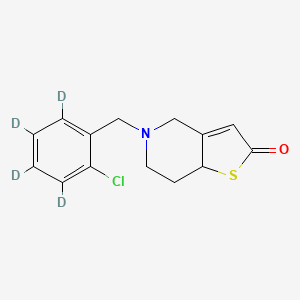
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
